6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine
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Overview
Description
6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core substituted with a 3-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method includes the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild heating conditions . The reaction conditions often involve heating the reagent mixture in benzene for 2-4 hours .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the imidazo[2,1-b][1,3]thiazole core.
Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the fluorophenyl ring.
Scientific Research Applications
6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine: Similar structure but with a fluorine atom at the 4-position of the phenyl ring.
6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine: Lacks the fluorine substitution, which can affect its chemical and biological properties.
Uniqueness
6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This substitution can influence its reactivity, biological activity, and overall properties compared to its analogs.
Properties
Molecular Formula |
C11H8FN3S |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine |
InChI |
InChI=1S/C11H8FN3S/c12-8-3-1-2-7(6-8)9-10(13)15-4-5-16-11(15)14-9/h1-6H,13H2 |
InChI Key |
OOKRDRVCVTUZPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(N3C=CSC3=N2)N |
Origin of Product |
United States |
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